Isovalerylurea

Descripción general

Descripción

Isovalerylurea is a chemical compound that belongs to the class of organic compounds known as N-acyl ureas. These compounds are characterized by the presence of an urea moiety bearing an N-acyl group. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isovalerylurea can be achieved through the reaction of isovaleric acid with urea. The reaction typically involves heating isovaleric acid with urea under reflux conditions to form this compound. The reaction can be represented as follows:

Isovaleric Acid+Urea→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically involve the use of industrial reactors and controlled conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Isovalerylurea can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of amines.

Substitution: this compound can undergo substitution reactions where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted ureas depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Isovalerylurea exhibits sedative and hypnotic properties, primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This modulation enhances the inhibitory effects on neuronal excitability, making it a candidate for research in sleep medicine and anxiety disorders . The compound's brominated structure further amplifies its biological activity compared to non-brominated analogs.

Pharmaceutical Applications

This compound has been explored for several pharmaceutical applications:

- Sedative and Hypnotic Agent : It is recognized for inducing sleep in experimental models, positioning it as a potential treatment for sleep disorders.

- Liver Disease Research : Preliminary studies suggest that this compound may have beneficial effects on liver function, particularly in cirrhosis cases .

Case Studies

- Sedative Effects : Research indicates that this compound can induce sleep-like states in animal models. A study demonstrated its effectiveness in reducing wakefulness, suggesting potential therapeutic uses in insomnia treatments.

- Liver Function Improvement : In liver disease studies, this compound was shown to improve certain liver parameters in cirrhotic rats, warranting further investigation into its hepatoprotective properties .

Research Directions and Future Potential

Despite its limited presence in current scientific literature, the unique properties of this compound suggest several avenues for future research:

- Enhanced Sleep Medicine : Further studies could explore its efficacy and safety as a sleep aid.

- Hepatoprotective Studies : Continued investigation into its effects on liver health could uncover new therapeutic applications.

- Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level could lead to novel drug development strategies.

Mecanismo De Acción

The mechanism of action of isovalerylurea involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Isovalerylurea can be compared with other similar compounds such as:

Bromvalerylurea: A compound with similar structure but containing a bromine atom.

3-Methylbutyrylurea: Another N-acyl urea with a different acyl group.

α-(Cystein-S-yl)this compound: A derivative of this compound with a cysteine moiety.

Uniqueness: Its structure and reactivity make it a valuable compound for studying chemical reactions and biological interactions .

Actividad Biológica

Isovalerylurea, a compound derived from isovaleric acid, has garnered attention for its biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including metabolic pathways, pharmacokinetics, and case studies that illustrate its effects in clinical settings.

Chemical Structure and Properties

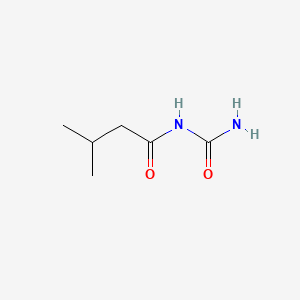

This compound is an organic compound characterized by the presence of an isovaleryl group attached to a urea moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 114.15 g/mol

Metabolism and Pharmacokinetics

This compound is primarily metabolized through glutathione conjugation, which plays a significant role in its pharmacokinetics. Research indicates that the metabolism of this compound can exhibit stereoselectivity, affecting its elimination half-life and urinary excretion patterns.

Key Findings:

- Stereoselectivity : Studies have shown that the diastereomers of alpha-bromothis compound (BIU), a related compound, demonstrate different metabolic rates. The R-enantiomer has a half-life () of approximately 1.5 hours, while the S-enantiomer has a of about 3.1 hours .

- Urinary Excretion : In clinical studies, about 22.5% of the R-BIU dose and 5.7% of the S-BIU dose were excreted as mercapturate diastereomers within 24 hours .

Biological Activity

This compound exhibits various biological activities, particularly in the context of sedative and hypnotic effects. It has been used in medical settings for its calming properties.

Sedative Effects

This compound's sedative properties have been investigated in several studies:

- A case study reported acute intoxication with bromovalerylurea (an analogue), leading to severe myoclonic jerks and lethargy, highlighting its potential for toxicity at high doses .

- The compound is often discussed in forensic contexts due to its use as a sedative in Japan, where it has been implicated in cases of overdose and suicide .

Case Study 1: Acute Intoxication

A documented case involved a patient who experienced severe neurological symptoms after ingesting bromovalerylurea. The patient's serum bromide levels were monitored, revealing significant toxicity associated with the compound . This case underscores the importance of understanding the toxicological profile of this compound derivatives.

Case Study 2: Clinical Applications

In clinical settings, this compound has been used to manage anxiety and induce sleep in patients with insomnia. Its efficacy as a sedative agent has been compared to other hypnotics, demonstrating favorable outcomes in terms of onset time and duration of action.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-carbamoyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(2)3-5(9)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJPBSNKRUDROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340881 | |

| Record name | ISOVALERYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-08-0 | |

| Record name | ISOVALERYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.